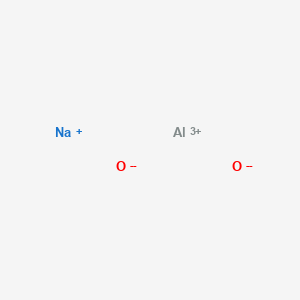
Aluminum sodium oxide (Al11NaO17)
Description
Aluminum sodium oxide (Al₁₁NaO₁₇) is a distinct phase within the sodium-aluminum oxide system, historically misidentified as β-alumina due to structural similarities . It is synthesized by reacting sodium oxide (Na₂O) with aluminum oxide (Al₂O₃) under controlled conditions, forming a crystalline structure characterized by alternating layers of Al-O octahedra and Na⁺ ions. This arrangement facilitates ionic conductivity, making it relevant in electrochemical applications . Unlike simpler sodium aluminates (e.g., NaAlO₂), Al₁₁NaO₁₇ exhibits a higher Al/Na ratio, resulting in unique thermal stability and porosity profiles. Its synthesis often involves solid-state reactions or templated mesoporous approaches to optimize pore structure and surface reactivity .
Properties
CAS No. |
12005-48-0 |
|---|---|
Molecular Formula |
Al11NaO17 |
Molecular Weight |
591.776488 |
IUPAC Name |
aluminum;sodium;oxygen(2-) |
InChI |
InChI=1S/Al.Na.2O/q+3;+1;2*-2 |
InChI Key |
ANBBXQWFNXMHLD-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Na+].[Al+3] |
Canonical SMILES |
[O-2].[O-2].[Na+].[Al+3] |
Other CAS No. |
12005-48-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sodium-Aluminum Oxides
Sodium Aluminate (NaAlO₂)
- Formula & Structure : NaAlO₂ consists of a 1:1 molar ratio of Na to Al, forming a tetrahedral AlO₄⁻ framework with Na⁺ counterions. It exists in anhydrous (NaAlO₂) or hydrated (NaAl(OH)₄) forms .
- Properties: High alkalinity due to residual Na⁺ ions, making it effective in water treatment and catalysis. Lower thermal stability compared to Al₁₁NaO₁₇, decomposing above 400°C . Limited porosity (average pore diameter <5 nm) unless templated during synthesis .
- Applications : Wastewater pH adjustment, zeolite synthesis, and as a precursor for ceramics .
Na₅AlO₄ and Na₇Al₃O₈
- Formula & Structure : These compounds feature polymeric Al-O networks with higher Na content. Na₅AlO₄ contains discrete AlO₄⁵⁻ anions, while Na₇Al₃O₈ has interconnected Al-O chains .
- Properties :
- Applications : Solid electrolytes in sodium-ion batteries (experimental stages) .
Mesoporous Al₂O₃–NaAlO₂ Composites
- Synthesis : Templated synthesis using polyethyleneimine or colloid complexes creates mesopores (7–11 nm diameter) and high surface areas (200–400 m²/g) .
- Properties :
Key Comparative Data
| Compound | Formula | Pore Size (nm) | Surface Area (m²/g) | Ionic Conductivity (S/cm) | Key Applications |
|---|---|---|---|---|---|
| Al₁₁NaO₁₇ | Al₁₁NaO₁₇ | 7–11 (meso) | 200–300 | ~10⁻³ (at 300°C) | Solid electrolytes, sensors |
| Sodium Aluminate | NaAlO₂ | <5 | 50–100 | Negligible | Catalysis, water treatment |
| Na₅AlO₄ | Na₅AlO₄ | Non-porous | <50 | ~10⁻⁴ | Battery research |
| Al₂O₃–NaAlO₂ (Mesoporous) | Al₂O₃ + NaAlO₂ | 7–11 | 200–400 | N/A | Catalysis, adsorption |
Research Findings and Differentiation
- Acid-Base Properties : Al₁₁NaO₁₇ exhibits a balanced distribution of Lewis acid and base sites due to its layered structure, outperforming NaAlO₂ in adsorption of amphoteric molecules like CO₂ .
- Thermal Stability : Al₁₁NaO₁₇ retains structural integrity up to 1000°C, whereas NaAlO₂ decomposes above 400°C, releasing Na⁺ and altering porosity .
- Ionic Conductivity : The interstitial Na⁺ ions in Al₁₁NaO₁₇ enable moderate ionic conductivity (~10⁻³ S/cm at 300°C), comparable to β-alumina but with lower sintering temperatures required for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


